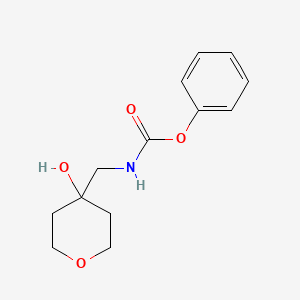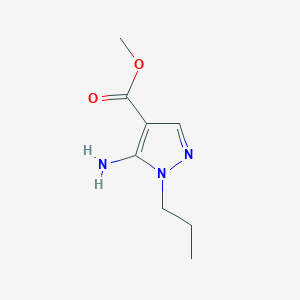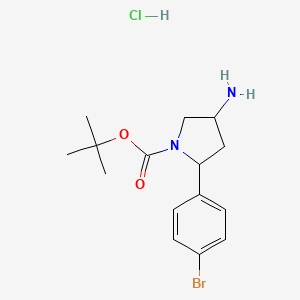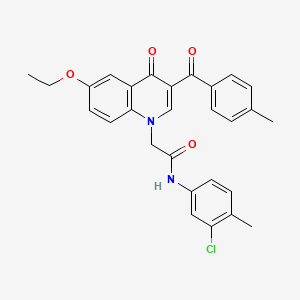
4-(diethylamino)-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(diethylamino)-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C22H23N3O3S2 and its molecular weight is 441.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(diethylamino)-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide typically involves multi-step reactions. Starting with the preparation of the benzothiazole ring, followed by incorporation of the prop-2-ynyl and methylsulfonyl groups, and finishing with the diethylamino substitution.
Industrial Production Methods: Industrial synthesis can involve scalable processes such as continuous flow chemistry, allowing for efficient production under controlled conditions. This involves high-purity reagents and catalysts to ensure optimal yield and quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially involving the methylsulfonyl group.
Reduction: Reductive conditions might affect the benzothiazole ring, leading to a variety of reduction products.
Substitution: The aromatic rings in the structure make it a candidate for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts can be used.
Major Products: Oxidative and reductive reactions yield derivatives with altered functional groups, affecting the compound's reactivity and application.
Scientific Research Applications
Chemistry: This compound is a building block in synthetic chemistry, used in creating more complex molecules.
Biology: It can act as a fluorescent marker due to its aromatic structure, which is beneficial in imaging and diagnostic applications.
Medicine: Its structure suggests potential activity as a pharmaceutical agent, possibly as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the manufacture of advanced materials, it serves as a precursor in the development of functional polymers and coatings.
Mechanism of Action: The compound's effects are derived from its interaction with molecular targets within biological systems. Its diethylamino and benzamide groups are key to binding interactions, possibly acting on specific enzymes or receptors to modulate their activity. The prop-2-ynyl group may facilitate interactions with cellular pathways, affecting biochemical processes.
Comparison with Similar Compounds: Similar compounds include:
Benzothiazole Derivatives: Common in dyes and pigments due to their vibrant colors.
Benzamide Derivatives: Often used in pharmaceuticals for their binding efficiency to biological targets.
Unique Aspects: The addition of diethylamino and methylsulfonyl-prop-2-ynyl groups distinguishes this compound, potentially enhancing its chemical reactivity and application range.
Conclusion: The compound 4-(diethylamino)-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a versatile chemical entity with diverse applications across chemistry, biology, medicine, and industry. Its unique structure allows for varied chemical reactions and interactions, making it a valuable tool in scientific research and industrial production.
Properties
IUPAC Name |
4-(diethylamino)-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-5-14-25-19-13-12-18(30(4,27)28)15-20(19)29-22(25)23-21(26)16-8-10-17(11-9-16)24(6-2)7-3/h1,8-13,15H,6-7,14H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDHCZPEQAPCAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-chlorobenzyl)-6-[1-[2-(diethylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/new.no-structure.jpg)


![N-[2-(1-cyclohexenyl)ethyl]-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2405878.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B2405879.png)
![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide](/img/structure/B2405884.png)

![Tert-butyl N-[[8-[(2-chloroacetyl)amino]spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2405888.png)
![3-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2405889.png)

![1-[2-(2-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2405891.png)
